molecular formula C20H28N6O3 B2533781 tert-butyl 4-(2-oxo-2-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate CAS No. 2034539-29-0

tert-butyl 4-(2-oxo-2-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate

Cat. No.: B2533781
CAS No.: 2034539-29-0
M. Wt: 400.483
InChI Key: UEFWGBWIKKPRCM-UHFFFAOYSA-N
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Description

The compound tert-butyl 4-(2-oxo-2-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate is a piperidine-based derivative featuring a tert-butyl carbamate protecting group, a 2-oxoethyl linker, and a pyridinyl-triazolylmethyl substituent. Similar compounds are frequently synthesized via multi-step protocols involving nucleophilic substitutions, cyclizations, or amide couplings, as exemplified in the preparation of tert-butyl piperidine derivatives in and .

Properties

IUPAC Name

tert-butyl 4-[2-oxo-2-[(1-pyridin-3-yltriazol-4-yl)methylamino]ethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O3/c1-20(2,3)29-19(28)25-9-6-15(7-10-25)11-18(27)22-12-16-14-26(24-23-16)17-5-4-8-21-13-17/h4-5,8,13-15H,6-7,9-12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFWGBWIKKPRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-oxo-2-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate typically involves multi-step organic synthesis. The common synthetic route includes the following key steps:

  • Preparation of Key Intermediates: : Synthesis of intermediate compounds like 1-(pyridin-3-yl)-1H-1,2,3-triazole and tert-butyl piperidine-1-carboxylate.

  • Coupling Reactions: : Using coupling agents to join the intermediate compounds. This often involves reaction conditions like the presence of base (e.g., sodium or potassium carbonate) and solvents (e.g., dichloromethane).

  • Final Compound Formation: : Oxidation and reduction steps under controlled temperature and pressure to get the final compound.

Industrial Production Methods

Industrial production may involve:

  • Scale-Up Process: : Adjusting laboratory-scale processes for larger production volumes.

  • Optimization of Reaction Conditions: : Using flow reactors and continuous processing to maintain consistent product quality.

  • Purification Techniques: : High-performance liquid chromatography (HPLC) and recrystallization methods to obtain pure compounds.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : tert-Butyl 4-(2-oxo-2-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: : It can also be subjected to reduction processes using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Nucleophilic or electrophilic substitution reactions are common, using reagents like alkyl halides or organometallic compounds.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO₄, H₂O₂

  • Reducing Agents: : LiAlH₄, NaBH₄

  • Solvents: : Dichloromethane (DCM), methanol, ethanol

  • Catalysts: : Palladium on carbon (Pd/C)

Major Products

The reactions typically yield products based on the functional groups introduced or modified, such as:

  • Hydroxylated derivatives

  • Reduced amine or alcohol products

  • Substituted triazole or piperidine derivatives

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research has shown that compounds similar to tert-butyl 4-(2-oxo-2-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate exhibit significant antiviral properties. For instance, studies focusing on the inhibition of Ebola virus entry demonstrated that derivatives of this compound can effectively inhibit viral replication while maintaining low cytotoxicity levels in host cells .

Structure Activity Relationship (SAR)
The structural components of this compound are critical for its biological activity. The piperidine and triazole moieties contribute to its lipophilicity and binding affinity to biological targets, which enhances its potential as a therapeutic agent .

Synthesis and Derivatives

Synthesis Techniques
The synthesis of this compound involves several steps including the coupling of piperidine derivatives with triazole intermediates. Techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times . The ability to modify the piperidine and triazole components allows for the generation of a library of compounds with varying biological activities.

Case Studies on Derivatives
In one study, various derivatives of this compound were synthesized and evaluated for their antiviral properties against different strains of viruses. The results indicated that specific modifications to the triazole ring significantly enhanced antiviral activity .

Pharmacological Insights

Mechanism of Action
The mechanism through which this compound exerts its effects is believed to involve interference with viral entry mechanisms. The compound's ability to bind to viral proteins or host cell receptors may block the necessary interactions required for viral infection .

Summary Table of Research Findings

Study Focus Findings Reference
Antiviral ActivitySignificant inhibition of Ebola virus entry with low cytotoxicity
Structure Activity RelationshipLipophilicity and binding affinity enhanced by specific structural features
Synthesis TechniquesMicrowave-assisted synthesis improves yield and efficiency

Mechanism of Action

The compound’s biological effects are primarily exerted through interactions with cellular targets, often involving binding to specific receptors or enzymes. The triazole ring can mimic natural substrate structures, making it a potent inhibitor or activator in biochemical pathways.

Molecular Targets and Pathways

  • Enzyme Inhibition: : Can inhibit enzymes like proteases and kinases, affecting signaling pathways.

  • Receptor Binding: : May bind to neurotransmitter receptors, influencing neuronal communication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in the substituents attached to the piperidine ring, the nature of the linker, and the heterocyclic systems. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Key Substituents/Features Molecular Formula Molecular Weight Key Differences from Target Compound Reference
tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate (1323140-64-2) Indazole substituent at piperidine C4 C18H22N3O2 315.39 Replaces pyridinyl-triazolylmethyl group with indazole; lacks 2-oxoethyl linker
tert-butyl 4-(2-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate 1,2,4-triazolylmethyl-azetidine substituent via 2-oxoethyl linker C18H29N5O3 363.5 Uses 1,2,4-triazole instead of 1,2,3-triazole; azetidine ring replaces pyridine
tert-butyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate Benzimidazolone substituent at piperidine C4 C17H22N3O3 316.38 Replaces triazole-pyridine with benzimidazolone; lacks aminoethyl linker
Target compound Pyridin-3-yl-1,2,3-triazolylmethyl group via 2-oxoethylamino linker C21H27N5O3 397.47 Unique combination of pyridine, 1,2,3-triazole, and flexible 2-oxoethylamino spacer -

Key Observations

Heterocyclic Diversity: The target compound’s pyridine-triazole system distinguishes it from analogs with indazole (e.g., ), benzimidazolone (e.g., ), or other triazole variants (e.g., ). The pyridine-triazole motif may enhance solubility and metal-binding capacity compared to bulkier bicyclic systems like indazole. The 1,2,3-triazole in the target compound (vs.

Linker Flexibility: The 2-oxoethylamino linker provides conformational flexibility absent in rigidly fused systems (e.g., benzimidazolone in ). This flexibility could optimize interactions with enzymes or receptors in biological systems.

Synthetic Complexity :

  • The target compound’s synthesis likely requires sequential coupling of pyridine-triazole to the piperidine core, akin to methods in and . In contrast, benzimidazolone derivatives () are synthesized via cyclization reactions, which may limit functional group compatibility.

Physicochemical Properties :

  • The molecular weight (397.47) and polarity of the target compound are higher than analogs like the benzimidazolone derivative (316.38, ), suggesting differences in solubility and bioavailability.

Research Implications

The structural uniqueness of the target compound positions it as a candidate for:

  • Kinase inhibition: Pyridine-triazole systems are known to target ATP-binding pockets in kinases .
  • Antimicrobial activity : Triazole derivatives often exhibit efficacy against bacterial/fungal targets .

Biological Activity

Tert-butyl 4-(2-oxo-2-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate, a compound with diverse structural components, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H30N4O4C_{21}H_{30}N_{4}O_{4}, with a molecular weight of 402.5 g/mol. Its complex structure includes a piperidine ring, a pyridine moiety, and a triazole group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC21H30N4O4
Molecular Weight402.5 g/mol
CAS Number2097902-81-1

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The mechanism of action involved the induction of apoptosis through the activation of caspase pathways and inhibition of Bcl-2 proteins .

Antimicrobial Activity

The compound's triazole component may confer antifungal properties. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, leading to disrupted ergosterol synthesis—a critical component of fungal cell membranes. Preliminary tests have shown that related compounds exhibit potent activity against Candida albicans and Aspergillus species .

Neuroprotective Effects

Research has also suggested potential neuroprotective effects attributed to the piperidine structure. Compounds with similar frameworks have been studied for their ability to modulate neurotransmitter systems and exhibit anticonvulsant properties. For example, derivatives have shown promise in reducing seizure activity in animal models by enhancing GABAergic transmission .

The biological activities of this compound can be attributed to several mechanisms:

  • Caspase Activation : Induces apoptosis in cancer cells.
  • Cytochrome P450 Inhibition : Disrupts fungal cell membrane integrity.
  • GABA Receptor Modulation : Enhances inhibitory neurotransmission in the nervous system.

Case Studies

A notable study screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The results indicated that compounds with structures similar to tert-butyl 4-(2-oxo...) significantly inhibited tumor growth and induced apoptosis in cancer cells .

Another investigation into the antimicrobial properties revealed that derivatives exhibited minimum inhibitory concentrations (MICs) against various pathogens, suggesting potential for therapeutic applications in infectious diseases .

Q & A

Q. What are the common synthetic strategies for introducing the 1,2,3-triazole moiety into tert-butyl piperidine carboxylate derivatives?

The 1,2,3-triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, a propargylamine intermediate reacts with an azide-containing pyridine derivative under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) to achieve regioselective triazole formation. Post-synthetic steps may involve Boc protection/deprotection to maintain the piperidine ring's integrity. Purification often employs gradient elution with hexane/ethyl acetate (e.g., 3:1 to 1:1 v/v) to isolate the product .

Q. How is the tert-butyloxycarbonyl (Boc) group utilized in the synthesis, and what are standard deprotection conditions?

The Boc group protects the piperidine nitrogen during reactive steps (e.g., amidation or coupling). It is introduced using di-tert-butyl dicarbonate (Boc₂O) with a base like DMAP or TEA in dichloromethane. Deprotection is achieved with HCl in dioxane (4 M, 2 hours) or TFA in DCM (1:1 v/v, 30 minutes), followed by neutralization (NaHCO₃) and extraction (DCM/water) to yield the free amine .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To verify proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and carbonyl/amine functionalities.
  • IR Spectroscopy : Confirmation of amide C=O stretches (~1650–1700 cm⁻¹) and Boc C=O (~1740 cm⁻¹).
  • LC-MS : Ensures molecular ion consistency (e.g., [M+H]⁺ for C₂₁H₂₈N₆O₃: expected m/z ≈ 437.2) .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data arising from rotational isomers in intermediates?

Rotational isomers (e.g., restricted amide bond rotation) may split NMR signals. Solutions include:

  • Variable-Temperature NMR (VT-NMR) : Heating to 50–80°C coalesces split signals.
  • 2D NMR (NOESY/ROESY) : Identifies spatial proximity of protons (e.g., triazole CH₂ to piperidine protons).
  • DFT Calculations : Predicts dominant conformers based on steric effects (e.g., tert-butyl group stabilization) .

Q. What methodologies optimize palladium-catalyzed cross-coupling reactions involving pyridinyl-triazole fragments?

Optimization strategies:

  • Ligand Selection : XPhos or SPhos for Buchwald-Hartwig amination improves yield (e.g., 85–95% with Pd(OAc)₂/XPhos).
  • Reaction Conditions : Use Cs₂CO₃ as base in tert-butanol at 100°C under N₂. Monitor via LC-MS to terminate at >90% conversion.
  • Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography .

Q. How should researchers address low yields during the final amide bond formation step?

Low yields often stem from steric hindrance or poor nucleophilicity. Mitigation methods:

  • Coupling Reagents : Use HATU/DIPEA in DMF for activation.
  • Microwave-Assisted Synthesis : 30 minutes at 80°C enhances reaction efficiency.
  • Intermolecular vs. Intramolecular Pathways : Adjust stoichiometry (1.2:1 amine:acyl chloride) to favor desired product .

Contradiction Analysis & Experimental Design

Q. How to interpret conflicting mass spectrometry and elemental analysis data for this compound?

Discrepancies may arise from residual solvents or salt adducts. Strategies:

  • High-Resolution MS (HRMS) : Confirm exact mass (e.g., ±5 ppm tolerance).
  • Combustion Analysis : Compare calculated vs. observed C/H/N ratios.
  • TGA/DSC : Identify solvent loss events (e.g., ethyl acetate in TGA at ~77°C) .

Q. What steps ensure reproducibility in multi-step syntheses of tert-butyl piperidine derivatives?

Critical controls:

  • Moisture Sensitivity : Use anhydrous solvents and glovebox techniques for air-sensitive steps (e.g., Grignard reactions).
  • Intermediate Characterization : Validate each step via TLC and ¹H NMR before proceeding.
  • Catalyst Activation : Pre-mix Pd(OAc)₂ with ligands (e.g., XPhos) for 10 minutes in degassed solvent .

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